molecular formula C22H20ClO4P B14589919 Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate CAS No. 61565-71-7

Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate

Cat. No.: B14589919
CAS No.: 61565-71-7
M. Wt: 414.8 g/mol
InChI Key: WMJSVWQMIMYSGV-UHFFFAOYSA-N
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Description

Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable aromatic aldehyde under inert and dry conditions. The reaction is often catalyzed by a base such as tetramethyl guanidine (TMG) in a solvent like dry toluene at temperatures ranging from 50 to 60°C . The process involves the formation of an intermediate, which then undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed antibacterial or antiviral effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate include other phosphonates and phosphonic acids, such as:

  • Phenylphosphonates
  • Arylphosphonates
  • Bisphosphonates

Uniqueness

What sets this compound apart from these similar compounds is its unique aromatic structure and the presence of the 4-chlorophenyl group. This structural uniqueness can impart different chemical properties and biological activities, making it a valuable compound for specific applications.

Properties

CAS No.

61565-71-7

Molecular Formula

C22H20ClO4P

Molecular Weight

414.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-dimethoxyphosphoryl-2,2-diphenylethanone

InChI

InChI=1S/C22H20ClO4P/c1-26-28(25,27-2)21(24)22(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16H,1-2H3

InChI Key

WMJSVWQMIMYSGV-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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